N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide
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Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C20H13F2N3O and its molecular weight is 349.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to have a broad range of biological activities . They are known to interact with various targets, including enzymes like dihydrofolate reductase (DHFR), which participates in purine synthesis .
Mode of Action
For instance, some imidazole derivatives can block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .
Biochemical Pathways
For example, some imidazole derivatives have been found to inhibit the proliferation of certain cell lines .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antitumor, and other effects . Some imidazole derivatives have also been found to inhibit the proliferation of certain cell lines .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence or absence of certain substances in the reaction environment .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O/c21-13-7-5-8-14(22)18(13)20(26)25-15-9-2-1-6-12(15)19-23-16-10-3-4-11-17(16)24-19/h1-11H,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLFWLSRAZRXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.